2,2-Difluoroacetyl chloride (CAS 381-72-6) solves the inefficiencies of difluoroacetic acid/anhydride acylation: it eliminates mass-intensive coupling reagents and poor atom economy that generates fluorinated waste and poisons noble metal catalysts.
Ideal for API and agrochemical intermediate synthesis requiring bioisosteric difluoromethyl groups.
2,2-Difluoroacetyl chloride (CAS 381-72-6) is a highly reactive, volatile fluorinated acylating agent essential for introducing the difluoromethyl (CHF2) or difluoroacetyl (CHF2CO) moiety into active pharmaceutical ingredients (APIs) and agrochemicals [1]. Operating as a direct electrophile, it bypasses the need for complex activation steps, making it a critical building block for synthesizing difluoromethylated heterocycles, amides, and esters. Its procurement value lies in its ability to efficiently install the CHF2 group—a prized bioisostere for hydroxyl and thiol groups—while maintaining strict process compatibility and atom economy in industrial-scale continuous flow or batch manufacturing environments.
Substituting 2,2-difluoroacetyl chloride with difluoroacetic acid or difluoroacetic anhydride introduces severe process inefficiencies. Difluoroacetic acid requires mass-intensive stoichiometric coupling reagents that generate significant chemical waste and complicate downstream purification [1]. Difluoroacetic anhydride suffers from poor atom economy, as half of the molecule is discarded as a difluoroacetate byproduct during acylation. Furthermore, attempting to use crude precursor mixtures containing difluoroacetyl fluoride (DFAF) leads to the fluorination and rapid deactivation of noble metal catalysts in downstream reduction steps[2]. Consequently, procuring high-purity 2,2-difluoroacetyl chloride is mandatory for maximizing atom efficiency, protecting catalytic workflows, and ensuring reproducible yields in late-stage functionalization.
When comparing acylating agents for the installation of the difluoroacetyl group, 2,2-difluoroacetyl chloride provides a distinct stoichiometric advantage over difluoroacetic anhydride [1]. In standard amine or alcohol acylation, the chloride derivative transfers the intact CHF2CO- group with only hydrogen chloride as the leaving group, achieving near-complete utilization of the fluorinated mass. In contrast, difluoroacetic anhydride inherently loses 50% of its difluoroacetyl mass as a difluoroacetic acid byproduct. For industrial procurement, this translates to a massive reduction in fluorinated waste and a significantly lower cost-per-mole of active transferred group when utilizing the chloride form.
| Evidence Dimension | Fluorinated mass utilization (Atom Economy of the acylating agent) |
| Target Compound Data | 100% utilization of the difluoroacetyl moiety (leaving group is HCl) |
| Comparator Or Baseline | Difluoroacetic anhydride (50% utilization, loses one difluoroacetate equivalent) |
| Quantified Difference | 2x higher fluorinated mass efficiency per mole of reagent |
| Conditions | Standard stoichiometric acylation of amines/alcohols |
Eliminates the generation of expensive fluorinated waste, directly lowering raw material costs in large-scale API manufacturing.
The purity of the acylating agent is critical during downstream catalytic reductions, such as converting the acyl group to 2,2-difluoroethyl alcohol. Crude synthetic mixtures often contain difluoroacetyl fluoride (DFAF). Patent data demonstrates that trace DFAF reacts with noble metal catalysts to form stable fluoride salts, severely deteriorating catalytic activity and reducing product yield due to side reactions [1]. Procuring high-purity 2,2-difluoroacetyl chloride devoid of fluoride contamination ensures sustained catalyst turnover and prevents these yield-destroying side reactions.
| Evidence Dimension | Downstream noble metal catalyst viability |
| Target Compound Data | High-purity 2,2-Difluoroacetyl chloride (Maintains catalyst activity, prevents fluoride salt formation) |
| Comparator Or Baseline | Crude mixtures containing Difluoroacetyl fluoride (DFAF) (Poisons catalyst via fluorination) |
| Quantified Difference | Prevention of catalyst deactivation and suppression of 2,2-difluoroethyl 2,2-difluoroacetate byproduct formation |
| Conditions | Catalytic reduction to 2,2-difluoroethyl alcohol |
Ensures the economic viability of downstream catalytic reduction steps by preventing the irreversible poisoning of expensive noble metal catalysts.
While trifluoroacetyl chloride is a common fluorinated building block, it cannot substitute for 2,2-difluoroacetyl chloride in rational drug design. The CF3 group is highly lipophilic and acts solely as an electron-withdrawing, hydrophobic domain. In contrast, the CHF2 group installed by 2,2-difluoroacetyl chloride acts as a lipophilic hydrogen bond donor, serving as a well-established bioisostere for hydroxyl (-OH) and thiol (-SH) groups[1]. Substituting the difluoro- reagent with the trifluoro- analog will drastically alter target binding affinity and metabolic stability.
| Evidence Dimension | Hydrogen bonding capability of the installed functional group |
| Target Compound Data | CHF2 group (Acts as a lipophilic hydrogen bond donor) |
| Comparator Or Baseline | Trifluoroacetyl chloride (CF3 group; strictly hydrophobic, no hydrogen bond donor capacity) |
| Quantified Difference | Presence vs. absence of hydrogen bond donor capability |
| Conditions | Receptor binding and pharmacophore modeling in medicinal chemistry |
Provides a structural motif essential for mimicking hydroxyl/thiol interactions while improving metabolic stability, a capability absent in trifluoro- analogs.
Utilizing difluoroacetic acid for amide or ester synthesis requires the addition of stoichiometric coupling reagents alongside a base, which drives up procurement costs and complicates the reaction matrix [1]. 2,2-Difluoroacetyl chloride reacts directly and spontaneously with nucleophiles, requiring only an inexpensive base to scavenge the HCl byproduct. This direct acylation pathway simplifies the reaction workup, avoids the generation of difficult-to-remove urea byproducts, and streamlines the process for continuous flow manufacturing.
| Evidence Dimension | Requirement for auxiliary coupling reagents |
| Target Compound Data | 0 equivalents of coupling reagent required (direct electrophilic addition) |
| Comparator Or Baseline | Difluoroacetic acid (Requires ≥1.0 equivalent of expensive coupling agents like HATU/EDC) |
| Quantified Difference | 100% reduction in coupling reagent procurement and associated waste |
| Conditions | Amide/ester bond formation in standard organic solvents |
Dramatically reduces the bill of materials and simplifies downstream purification by eliminating high-molecular-weight coupling byproducts.
Directly leverages the superior atom economy of 2,2-difluoroacetyl chloride over difluoroacetic anhydride to manufacture crop protection agents efficiently, minimizing fluorinated waste streams at the pilot and production scale [1].
Utilizes the compound's unique ability to install the CHF2 hydrogen-bond donor motif, replacing metabolically labile hydroxyl groups without resorting to the purely hydrophobic CF3 group provided by trifluoroacetyl chloride [1].
Relies on high-purity, fluoride-free 2,2-difluoroacetyl chloride to ensure the longevity of noble metal catalysts during the synthesis of difluoroethylated building blocks, preventing the catalyst poisoning seen with crude precursor mixtures [2].
Acts as a highly reactive, direct electrophile for cyclocondensation reactions (e.g., forming difluoromethyl pyridines or pyrazoles) where the use of difluoroacetic acid would fail or require excessive activation via coupling agents [3].
Corrosive